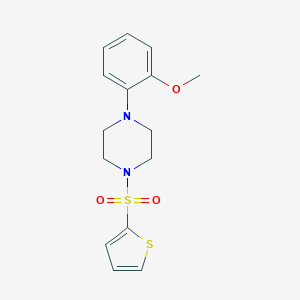![molecular formula C18H17ClN4O2 B299386 N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2-cyanophenyl)urea](/img/structure/B299386.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2-cyanophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2-cyanophenyl)urea, commonly known as Sorafenib, is a multi-kinase inhibitor that has been extensively researched for its therapeutic potential in various cancers. Sorafenib was first approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma and has since been approved for the treatment of hepatocellular carcinoma.
Mécanisme D'action
Sorafenib is a multi-kinase inhibitor that targets multiple kinases involved in cell proliferation, angiogenesis, and apoptosis. Sorafenib inhibits the activity of RAF kinases, which are involved in the MAPK signaling pathway, and VEGFR and PDGFR, which are involved in angiogenesis. Sorafenib also inhibits the activity of c-KIT and FLT3, which are involved in cell proliferation. By targeting multiple kinases, Sorafenib inhibits the growth of cancer cells and induces apoptosis.
Biochemical and Physiological Effects:
Sorafenib has been shown to have both biochemical and physiological effects. Sorafenib inhibits the activity of multiple kinases involved in cell proliferation, angiogenesis, and apoptosis. Sorafenib has also been shown to inhibit the expression of VEGF, which is involved in angiogenesis. Sorafenib has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Sorafenib has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G1 phase.
Avantages Et Limitations Des Expériences En Laboratoire
Sorafenib has several advantages for lab experiments. Sorafenib is a potent inhibitor of multiple kinases involved in cell proliferation, angiogenesis, and apoptosis, making it a valuable tool for studying these pathways. Sorafenib has also been extensively studied in preclinical and clinical trials, providing a wealth of data on its efficacy and safety. However, Sorafenib has some limitations for lab experiments. Sorafenib is a complex molecule that requires expertise in organic chemistry for synthesis. Sorafenib is also a multi-kinase inhibitor, making it difficult to determine the specific kinase targets responsible for its therapeutic effects.
Orientations Futures
For Sorafenib research include the development of Sorafenib analogs, the identification of biomarkers, and the exploration of other therapeutic applications.
Méthodes De Synthèse
Sorafenib is synthesized by reacting 4-(4-aminophenyl)morpholine with 3-chloro-4-cyanophenyl isocyanate. The resulting intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form Sorafenib. The synthesis of Sorafenib is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Sorafenib has been extensively studied for its therapeutic potential in various cancers such as renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. Sorafenib has been shown to inhibit the growth of cancer cells by targeting multiple kinases involved in cell proliferation, angiogenesis, and apoptosis. Sorafenib has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
Propriétés
Nom du produit |
N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2-cyanophenyl)urea |
|---|---|
Formule moléculaire |
C18H17ClN4O2 |
Poids moléculaire |
356.8 g/mol |
Nom IUPAC |
1-(3-chloro-4-morpholin-4-ylphenyl)-3-(2-cyanophenyl)urea |
InChI |
InChI=1S/C18H17ClN4O2/c19-15-11-14(5-6-17(15)23-7-9-25-10-8-23)21-18(24)22-16-4-2-1-3-13(16)12-20/h1-6,11H,7-10H2,(H2,21,22,24) |
Clé InChI |
IMPUHLKWZSDSJA-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)NC3=CC=CC=C3C#N)Cl |
SMILES canonique |
C1COCCN1C2=C(C=C(C=C2)NC(=O)NC3=CC=CC=C3C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{2-[4-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B299303.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(2-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B299305.png)
![Tert-butyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate](/img/structure/B299308.png)
![Methyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate](/img/structure/B299309.png)
![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B299311.png)
![N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B299312.png)
![2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299316.png)
![Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate](/img/structure/B299317.png)

![N-(3-bicyclo[2.2.1]heptanyl)-3-bromo-4-methoxybenzenesulfonamide](/img/structure/B299319.png)
![Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B299320.png)

![N-[2-(3-methoxyphenoxy)ethyl]urea](/img/structure/B299324.png)
![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}benzenesulfonamide](/img/structure/B299326.png)